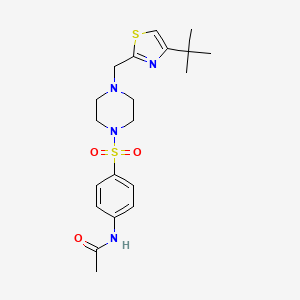

![molecular formula C10H17ClO2S B2500797 Spiro[3.5]nonan-9-ylmethanesulfonyl chloride CAS No. 2253640-37-6](/img/structure/B2500797.png)

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

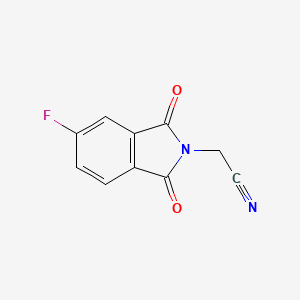

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is an organosulfur compound . It has a molecular weight of 236.76 . The IUPAC name for this compound is spiro[3.5]nonan-5-ylmethanesulfonyl chloride .

Synthesis Analysis

The synthesis of spiro compounds often involves complex reactions . For instance, the construction of a spiro-β-lactam system involves a [2 + 2] cycloaddition reaction between N-phenyl-11 H-indeno[1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using CH2Cl2 as a solvent .Molecular Structure Analysis

The InChI code for Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is 1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride has a molecular weight of 236.76 . It is a colorless liquid that dissolves in polar organic solvents .科学的研究の応用

Reactions with Nucleophiles and Cyclization Processes

Moskalenko and Boev (2009) demonstrated that condensation of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nucleophiles forms spiro heterocyclic compounds fused at the C9 atom. Treatment with anhydrous hydrogen chloride leads to the formation of spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009). Kuroda et al. (2000) synthesized spiro[4.5]decane and spiro[4.4]nonane ring systems using FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

Structural Analysis and Synthesis

Wrackmeyer, Khan, and Kempe (2008) reported on the synthesis of spirosilane derivatives through a combination of 1,2-hydroboration and 1,1-organoboration, demonstrating the formation of unique spiro compounds and their molecular structures (Wrackmeyer, Khan, & Kempe, 2008). Gerlach and Müller (1972) described syntheses leading to spiro[4.4]nonane-1, 6-dione and its conversion to trans, trans-spiro[4.4]nonane-1,6-diol, which were resolved into enantiomers (Gerlach & Müller, 1972).

Novel Spiro Compound Synthesis

Additional Applications

Tanaka, Mori, and Narasaka (2004) explored the preparation of Spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, demonstrating applications in diazaspirocycles (Tanaka, Mori, & Narasaka, 2004). Bosworth and Magnus (1973) investigated the conversion of 9-methyl-6-p-tolyl-7-oxatricyclo[4,3,0,03,9]nonane into a model for sesquiterpene synthesis (Bosworth & Magnus, 1973).

特性

IUPAC Name |

spiro[3.5]nonan-9-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOAAIRYLEOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)